molecular formula C19H19BrN2O3 B2368980 N-(4-bromophenyl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850905-11-2

N-(4-bromophenyl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2368980
CAS No.: 850905-11-2
M. Wt: 403.276
InChI Key: OOMJVUXIMXPTJG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H19BrN2O3 and its molecular weight is 403.276. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Importance of Quinazolinone and Isoquinoline Derivatives

Quinazolinone and isoquinoline derivatives are known for their broad pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. Research by Ch. Rajveer et al. (2010) on the synthesis of substituted 6-bromoquinazolinones and their N-substituted acetamides, which bear structural similarities to the compound , demonstrates significant pharmacological activities, underlining the potential of such compounds in drug development and therapeutic applications Ch. Rajveer, D. Kumaraswamy, S. Sudharshini, B. Rathinaraj, 2010.

Analgesic and Anti-inflammatory Activities

N. Gopa, E. Porchezhian, and G. Sarma (2001) explored the analgesic and anti-inflammatory activities of 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)eto acetamides and their derivatives, demonstrating that such compounds can exhibit significant biological activities comparable to standard drugs. This suggests that the acetamide group, when part of a complex heterocyclic system, contributes to notable biological efficacy N. Gopa, E. Porchezhian, G. Sarma, 2001.

Antitumor Activity

The synthesis and antitumor activity of methoxy-indolo[2,1‐a]isoquinolines, as investigated by R. Ambros, S. Angerer, and W. Wiegrebe (1988), highlights the potential of isoquinoline derivatives in cancer research. Their work indicates that certain derivatives can inhibit cell proliferation significantly, suggesting that the structural motifs present in these compounds could be beneficial in developing new antitumor agents R. Ambros, S. Angerer, W. Wiegrebe, 1988.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-2-22-11-10-15-16(19(22)24)4-3-5-17(15)25-12-18(23)21-14-8-6-13(20)7-9-14/h3-9H,2,10-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMJVUXIMXPTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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